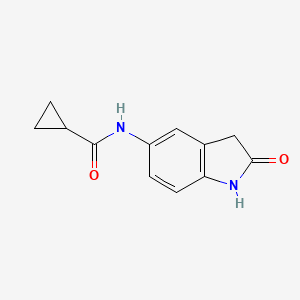

N-(2-oxoindolin-5-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-oxoindolin-5-yl)cyclopropanecarboxamide” is a chemical compound with diverse applications in scientific research. It is part of the 2-oxoindoline-based compounds, which have been designed and synthesized for their potential as antitumor agents .

Synthesis Analysis

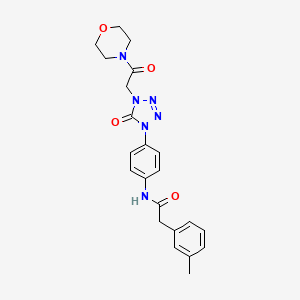

The synthesis of 2-oxoindoline-based compounds involves the design of two series of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted 2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides .

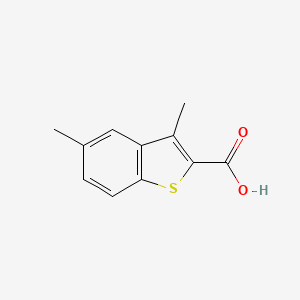

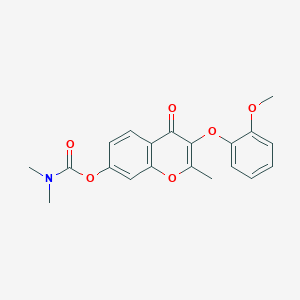

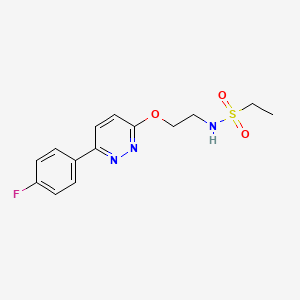

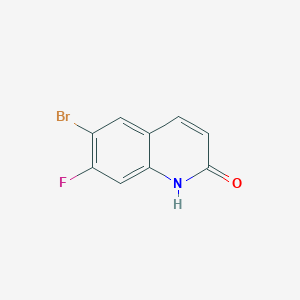

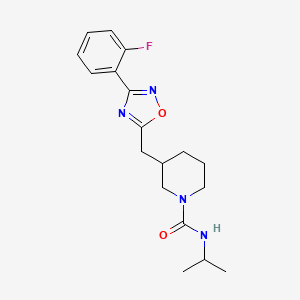

Molecular Structure Analysis

The molecular structure of “N-(2-oxoindolin-5-yl)cyclopropanecarboxamide” is part of the indole nucleus, which is also known as benzopyrrole. This nucleus contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .

Aplicaciones Científicas De Investigación

Antitumor Activity

N-(2-oxoindolin-5-yl)cyclopropanecarboxamide and its derivatives have demonstrated potent cytotoxicity against several human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . Notably, some compounds exhibited cytotoxicity equal to or surpassing the positive control PAC-1, the first procaspase-3 activating compound. Compound 4o, in particular, was three- to five-fold more cytotoxic than PAC-1 in the tested cancer cell lines. Further research could explore these compounds as templates for novel anticancer agents.

Cell Cycle Regulation

Compounds 4f, 4h, 4n, 4o, and 4p (with 4o being especially potent) were found to accumulate U937 cells in the S phase and induce late cellular apoptosis . Understanding their impact on cell cycle progression may provide insights into potential therapeutic strategies.

Apoptosis Modulation

Apoptosis, or programmed cell death, plays a crucial role in maintaining tissue homeostasis. Compounds targeting apoptotic pathways, including caspases (such as caspase-3), have been investigated for their anticancer properties . N-(2-oxoindolin-5-yl)cyclopropanecarboxamide derivatives could be valuable in this context.

Boronic Acid Derivatives

Interestingly, (2-oxoindolin-5-yl)boronic acid, a related compound, has been studied . Investigating the boronic acid analogs of N-(2-oxoindolin-5-yl)cyclopropanecarboxamide might reveal additional applications.

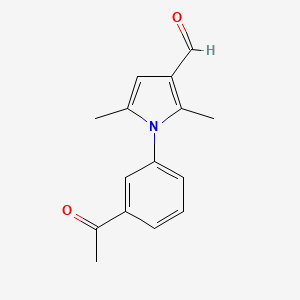

Indole Derivatives

Indole derivatives, including N-(2-oxoindolin-5-yl)cyclopropanecarboxamide, have diverse biological and clinical potential . Their pharmacological activities extend beyond cancer research, warranting further exploration.

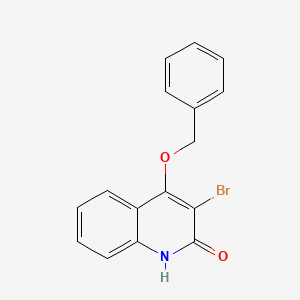

Quinoxaline Derivatives

Considering the structural similarity between quinoxalines and N-(2-oxoindolin-5-yl)cyclopropanecarboxamide, investigating potential quinoxaline derivatives could yield novel applications .

Do T. M. Dung et al., “Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents,” Scientific Reports, 12(1), 2022. MilliporeSigma, “(2-Oxoindolin-5-yl)boronic acid,” link. A. K. Gupta et al., “A brief review of the biological potential of indole derivatives,” Future Journal of Pharmaceutical Sciences, 6(1), 2020. S. S. Patil et al., “A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(2-(Naphthalen-2-yl)-3-oxoindolin-2-yl)-2-phenylacetonitrile with 4-Methyl-1,2-phenylenediamine,” International Journal of Molecular Sciences, 23(19), 2022.

Mecanismo De Acción

Target of Action

N-(2-oxoindolin-5-yl)cyclopropanecarboxamide, also known as CPCA, is a synthetic compound that belongs to the class of indolinone derivatives

Mode of Action

. These activities suggest that these compounds interact with their targets in a way that modulates these biological processes.

Propiedades

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11-6-8-5-9(3-4-10(8)14-11)13-12(16)7-1-2-7/h3-5,7H,1-2,6H2,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISMHZUFLTWTMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxoindolin-5-yl)cyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2399094.png)

![3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2399102.png)

![2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2399103.png)

![1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea](/img/structure/B2399110.png)